5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline
Description
IUPAC Name: 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline Molecular Formula: C₁₇H₂₀ClNO Molecular Weight: 289.80 g/mol
This compound features a central aniline moiety with a chlorine substituent at position 5 and a 4-(tert-pentyl)phenoxy group at position 2. The tert-pentyl (2-methylbutan-2-yl) group is a bulky, lipophilic substituent, while the phenoxy linker contributes to electronic delocalization.
Properties
IUPAC Name |
5-chloro-2-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(18)11-15(16)19/h5-11H,4,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMMOOSRZBLVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-(tert-pentyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Structure and Activity
The biological and physicochemical properties of chloro-aniline derivatives are heavily influenced by substituent type, position, and electronic effects:
- Electron-Withdrawing vs. 5-Chloro-2-(trifluoromethoxy)aniline (C₇H₅ClF₃NO): The trifluoromethoxy group is strongly electron-withdrawing, increasing metabolic stability and altering binding affinity in medicinal chemistry applications .
Functional Group Diversity :
- 5-Chloro-2-(1H-tetrazol-5-yl)aniline (C₇H₆ClN₅): The tetrazole ring introduces hydrogen-bonding capability, often used as a bioisostere for carboxylic acids in drug design .
- 5-Chloro-2-(1-piperidinyl)aniline (C₁₁H₁₅ClN₂): The piperidine substituent adds basicity, enabling salt formation and altering solubility profiles .
Data Tables
Biological Activity
5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline is an organic compound with significant biological activity, particularly in the realms of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C16H22ClN and a molecular weight of approximately 289.8 g/mol. The compound features a chloro group, a phenoxy group, and an aniline moiety, which contribute to its unique chemical reactivity and biological activity. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby affecting metabolic pathways and signal transduction mechanisms. This property makes it valuable in studying enzyme inhibition and protein interactions.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition capabilities. It has been employed in studies focusing on:
- Protein Interactions : The compound has been used to elucidate mechanisms of enzyme action and inhibition.
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
Cytotoxicity Studies
In vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, preliminary data suggest that derivatives of similar compounds exhibit cytotoxic activity against leukemia and breast cancer cell lines, indicating potential for further development as anticancer agents .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparison table with related compounds is presented below:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Chloro-substituted aniline with phenoxy group | Enzyme inhibition; potential anticancer activity | Combines chloro, tert-pentyl, and aniline moieties |
| 3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline | Similar structure with different chloro position | Moderate cytotoxicity | Variation in chloro group position affects reactivity |
| Phenol | Basic aromatic compound | Limited biological activity | Simpler structure without nitrogen functionality |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug discovery:
- Enzyme Targeting : A study demonstrated that compounds similar to this compound could selectively inhibit carbonic anhydrases at low concentrations, suggesting a pathway for therapeutic intervention in cancer treatments .
- Anticancer Properties : Research has shown that structural analogs exhibit significant cytotoxicity against various cancer cell lines, with some derivatives outperforming established chemotherapeutics like doxorubicin in apoptosis induction .
Q & A
Q. What are the established synthetic routes for 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline, and what intermediates are critical?
The synthesis typically involves chlorine-amine exchange from dichloronitrobenzene derivatives, followed by coupling with tert-pentylphenol. A key intermediate is 5-chloro-2-nitroaniline , generated via ammonia-mediated substitution of 2,4-dichloronitrobenzene. This intermediate is not isolated; instead, tert-pentylphenol is introduced directly into the reaction vessel to form the phenoxy-aniline backbone . For tert-pentyl group stability, inert conditions (e.g., nitrogen atmosphere) are recommended to prevent oxidation during coupling .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- NMR (¹H/¹³C) : Resolve aromatic protons (δ 6.5–7.5 ppm) and tert-pentyl methyl groups (δ 1.2–1.4 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~318.15) and fragmentation patterns (e.g., loss of tert-pentylphenoxy group).
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect nitro-containing by-products .
Q. What common chemical transformations are feasible for this aniline derivative?
- Oxidation : Treat with KMnO₄ in acidic conditions to form quinones or carboxylic acids.
- Substitution : React with nucleophiles (e.g., NaOMe) at the chloro position under basic conditions (K₂CO₃/DMF, 80°C) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aniline to a cyclohexylamine derivative .
Advanced Research Questions
Q. How can steric hindrance from the tert-pentyl group be mitigated during synthesis?
Q. How do researchers reconcile discrepancies in analytical data from different synthetic routes?
Contradictions often arise from by-products (e.g., di-substituted anilines or nitro derivatives). Strategies include:
Q. What strategies prevent side reactions during chloro-substituent introduction?
Q. How can computational methods elucidate electronic effects of the tert-pentylphenoxy group?
Q. What purification techniques are most effective post-synthesis?
- Recrystallization : Use ethanol/water (3:1) to isolate high-purity crystals (mp 120–122°C).
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to remove polar impurities.
- Solubility Profiling : Confirm solubility in chloroform (25 mg/mL) for stock solutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
